molecular formula C10H13ClN2O B8555572 N-[1-(3-amino-4-chlorophenyl)ethyl]acetamide

N-[1-(3-amino-4-chlorophenyl)ethyl]acetamide

Cat. No.: B8555572
M. Wt: 212.67 g/mol
InChI Key: ZFGDMFMEJADGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-amino-4-chlorophenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-[1-(3-amino-4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H13ClN2O/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

ZFGDMFMEJADGNX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)N)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium dithionite (1.08 g, 6.1 mmol) in H2O (4 mL) was added to a vigorously stirred mixture of N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide (0.30 g, 1.2 mmol) in EtOH (20 mL) at 55° C. After 4 h at 55° C. additional sodium dithionite (0.20 g, 1.1 mmol) was added and stirring was continued at 55° C. for 1.5 h. The mixture was allowed to cool and NaHCO3 (aq, sat) was added. The mixture was extracted with EtOAc and the combined extracts were dried over Na2SO4 and concentrated to give the sub-title compound.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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